4-fluoro-N-(4-phenylbutyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCQRYMITWJVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-phenylbutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and 4-phenylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-fluoro-N-(4-phenylbutyl)benzamide may exhibit anticancer properties. For example, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The fluorine atom may enhance the compound's binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent .
Enzyme Inhibition Studies
The compound is also being investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation. For instance, similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a role in pain and inflammation pathways .
Drug Design and Development
In drug design, the incorporation of fluorine into organic molecules has been shown to improve metabolic stability and bioavailability. The unique properties of fluorinated compounds make them valuable in developing new pharmaceuticals . this compound could serve as a lead compound for further modifications aimed at enhancing its pharmacological profile.
Potential Therapeutic Uses
Due to its structural characteristics, this compound may have applications in treating conditions such as hypertension or inflammatory diseases. Its mechanism of action might involve modulation of smooth muscle contraction or inhibition of inflammatory mediators, making it a candidate for further investigation in cardiovascular and anti-inflammatory therapies .
Case Study 1: Antitumor Activity Assessment
A study evaluated the anticancer effects of related benzamide derivatives on various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting that structural variations significantly impact biological activity .
Case Study 2: Enzyme Interaction Analysis
Another research project focused on the interaction of fluorinated benzamides with FAAH. The findings revealed that specific substitutions could enhance inhibitory potency, paving the way for developing more effective pain management therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-fluoro-N-(4-phenylbutyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis:
Structural Modifications and Their Effects
| Compound Name | Structural Features | Key Differences & Biological Implications | References |
|---|---|---|---|
| This compound | - Benzamide core - 4-Fluoro substituent - 4-Phenylbutyl N-substituent |
Baseline compound; balanced lipophilicity and steric bulk for receptor interaction. | |
| 2,4-Dimethoxy-N-(4-phenylbutyl)benzamide | - 2,4-Dimethoxy substituents - Same N-substituent |
Methoxy groups increase solubility but reduce metabolic stability compared to fluorine. | |
| 4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide | - Dual bromine atoms - Fluorine at position 2 |
Bromine enhances halogen bonding but increases molecular weight (377.06 g/mol), reducing bioavailability. | |
| 4-Fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | - Sulfonyl group - Piperazine ring |
Sulfonyl group improves solubility; piperazine enhances CNS penetration but introduces polar character. | |
| N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide | - Furan moiety - Ethylbenzyl group |
Furan increases π-π stacking potential; ethylbenzyl group may alter target specificity. |
Physicochemical Properties
| Property | This compound | 2,4-Dimethoxy Analog | Sulfonyl Derivative |
|---|---|---|---|
| Molecular Weight | 271.33 g/mol | 313.38 g/mol | 445.49 g/mol |
| LogP | ~3.2 | ~2.8 | ~1.5 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.45 (DMSO) | 1.8 (Water) |
| Melting Point | 148–150°C | 132–134°C | 89–91°C |
Key Research Findings
- Structure-Activity Relationship (SAR) : Fluorine at the para position optimizes binding to aromatic residues in enzyme active sites, as shown in crystallographic studies of similar compounds .
- Thermodynamic Stability : The 4-phenylbutyl chain reduces conformational flexibility, increasing thermal stability (Tₘ = 165°C) compared to shorter alkyl chains .
- Toxicity : Fluorinated benzamides generally exhibit lower hepatotoxicity than brominated analogs, as evidenced by in vitro assays (IC₅₀ > 100 µM vs. 30 µM for brominated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
